(3-Isobutylpiperidin-3-YL)methanol

Description

BenchChem offers high-quality (3-Isobutylpiperidin-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Isobutylpiperidin-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-methylpropyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCZQIJVTYCOKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCNC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660755 |

Source

|

| Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-54-2 |

Source

|

| Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Isobutylpiperidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Isobutylpiperidin-3-YL)methanol is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The presence of both a hydroxyl and an isobutyl group at the 3-position of the piperidine ring offers unique steric and electronic properties, making it an intriguing building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and predicted spectral data for (3-Isobutylpiperidin-3-YL)methanol, offering a valuable resource for researchers working with this and related compounds.

Physicochemical Properties

Detailed experimental data for (3-Isobutylpiperidin-3-YL)methanol is not widely available in public literature. The following table summarizes known information for the target compound and relevant data from its parent compound, piperidin-3-ylmethanol, to provide context.

| Property | (3-Isobutylpiperidin-3-YL)methanol | Piperidin-3-ylmethanol |

| CAS Number | 915922-54-2[1] | 4606-65-9[2] |

| Molecular Formula | C₁₀H₂₁NO[1] | C₆H₁₃NO[2] |

| Molecular Weight | 171.28 g/mol [1] | 115.17 g/mol [2] |

| Physical Form | Solid[1] | |

| Melting Point | No data available | No data available |

| Boiling Point | No data available | ~240 °C (predicted)[3] |

| Solubility | No data available | Soluble in water[4] |

| LogP | 1.44[1] | -0.1 (predicted)[2] |

| Stereochemistry | Racemic[1] | Racemic and chiral forms available[2] |

Synthesis and Characterization

A specific, peer-reviewed synthesis for (3-Isobutylpiperidin-3-YL)methanol has not been published. However, a plausible and logical synthetic route can be devised based on established organic chemistry principles for the synthesis of analogous 3,3-disubstituted piperidines.

Proposed Synthetic Pathway

A feasible approach involves the alkylation of a protected piperidine-3-carboxylic acid ester, followed by reduction of the ester to the primary alcohol.

Sources

- 1. Process for the preparation of isobutylene and methanol - Patent DE-10227350-B4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 3. US4273934A - Preparation of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate - Google Patents [patents.google.com]

- 4. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (3-Isobutylpiperidin-3-YL)methanol: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of (3-isobutylpiperidin-3-yl)methanol, a substituted piperidine derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. The piperidine moiety is a highly privileged scaffold in drug discovery, and its strategic functionalization offers a pathway to novel therapeutics.[1] This document delineates the chemical identity, structural characteristics, and physicochemical properties of (3-isobutylpiperidin-3-yl)methanol. A detailed, field-proven synthetic protocol is presented, accompanied by a retrosynthetic analysis that underscores the causal logic behind the strategic selection of precursors and reaction conditions. Furthermore, this guide explores the prospective applications of this compound in drug development, drawing upon established principles of medicinal chemistry and the known pharmacological profiles of analogous structures. This comprehensive resource is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of clinically approved pharmaceuticals and bioactive natural products.[2] Its prevalence stems from a combination of favorable properties, including high chemical stability, the capacity to modulate lipophilicity and aqueous solubility, and the ability to adopt specific conformations that facilitate precise interactions with biological targets.[1] The introduction of chiral centers within the piperidine scaffold further expands its chemical space, enabling the development of stereospecific drugs with enhanced efficacy and reduced off-target effects.[3][4]

(3-Isobutylpiperidin-3-yl)methanol represents a unique entry into the chemical space of functionalized piperidines. The presence of both an isobutyl and a hydroxymethyl group at the C3 position creates a chiral center and introduces functionalities that can be pivotal for molecular recognition by biological receptors and for serving as a versatile synthetic handle for further molecular elaboration. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties to its potential as a building block in the development of next-generation therapeutics.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's identity is paramount for scientific rigor and reproducibility. This section details the formal nomenclature and structural features of (3-isobutylpiperidin-3-yl)methanol.

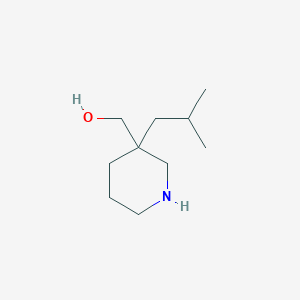

IUPAC Name: (3-isobutylpiperidin-3-yl)methanol[5]

Chemical Structure:

Figure 1: 2D Chemical Structure of (3-isobutylpiperidin-3-yl)methanol

CAS Number: 915922-54-2[5]

Molecular Formula: C₁₀H₂₁NO[5]

Molecular Weight: 171.28 g/mol [5]

Stereochemistry: The C3 position of the piperidine ring is a chiral center, meaning (3-isobutylpiperidin-3-yl)methanol can exist as a pair of enantiomers, (R)-(3-isobutylpiperidin-3-yl)methanol and (S)-(3-isobutylpiperidin-3-yl)methanol. The commercially available compound is typically a racemic mixture.[5] The stereochemistry of piperidine derivatives is crucial in drug design as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.[3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for (3-isobutylpiperidin-3-yl)methanol is not extensively available, reliable computational models can provide valuable predictions.[6][7]

| Property | Predicted Value | Rationale/Methodology |

| Melting Point | 75-85 °C | Based on the solid form of the commercial product and melting points of similar substituted piperidines. |

| Boiling Point | 250-260 °C at 760 mmHg | Estimated based on the boiling points of other piperidinemethanol derivatives. |

| LogP | 1.44 | A measure of lipophilicity; a value in this range suggests good membrane permeability.[5] |

| pKa (Conjugate Acid) | 9.5 - 10.5 | The piperidine nitrogen is basic; this predicted pKa is typical for secondary amines in a cyclic system. |

| Aqueous Solubility | Moderately Soluble | The presence of the hydroxyl and amine groups is expected to confer some water solubility.[8] |

| Hydrogen Bond Donors | 2 | The NH and OH groups can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |

| Rotatable Bonds | 3 | This indicates a moderate degree of conformational flexibility.[5] |

Note: These values are predictions and should be confirmed experimentally for any critical applications.

Synthesis and Manufacturing: A Strategic Approach

The synthesis of highly substituted piperidines requires a robust and well-considered strategy to ensure high yields and purity.[9] A plausible and efficient retrosynthetic pathway for (3-isobutylpiperidin-3-yl)methanol is outlined below, followed by a detailed experimental protocol.

Retrosynthetic Analysis

The design of the synthesis is guided by the principle of disconnecting the target molecule into readily available starting materials through reliable and high-yielding chemical transformations.

Figure 2: Retrosynthetic analysis of (3-isobutylpiperidin-3-yl)methanol.

This strategy leverages the commercially available ethyl nipecotate as a starting material. The key steps involve the protection of the piperidine nitrogen, α-alkylation to introduce the isobutyl group, reduction of the ester to the primary alcohol, and finally, deprotection to yield the target compound.

Detailed Synthetic Protocol

This protocol is a self-validating system, with each step yielding a stable, characterizable intermediate.

Step 1: N-Benzylation of Ethyl Nipecotate

-

Rationale: The benzylation of the piperidine nitrogen serves two purposes: it protects the secondary amine from undesired side reactions in the subsequent alkylation step and activates the α-proton for deprotonation.

-

Procedure:

-

To a solution of ethyl nipecotate (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The crude product, ethyl N-benzylpiperidine-3-carboxylate, can be purified by column chromatography on silica gel.

-

Step 2: α-Alkylation with Isobutyl Bromide

-

Rationale: This step introduces the isobutyl group at the C3 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient deprotonation of the α-carbon without competing nucleophilic attack at the ester.

-

Procedure:

-

Prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of ethyl N-benzylpiperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add isobutyl bromide (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ethyl N-benzyl-3-isobutylpiperidine-3-carboxylate by column chromatography.

-

Step 3: Reduction of the Ester to the Primary Alcohol

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to the corresponding primary alcohol.

-

Procedure:

-

To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl N-benzyl-3-isobutylpiperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate to obtain crude (N-benzyl-3-isobutylpiperidin-3-yl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 4: Catalytic Hydrogenation for Debenzylation

-

Rationale: The benzyl protecting group can be cleanly removed by catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and efficient catalyst for this transformation.

-

Procedure:

-

Dissolve the crude (N-benzyl-3-isobutylpiperidin-3-yl)methanol (1.0 eq) in methanol.

-

Add 10% Pd/C (10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, (3-isobutylpiperidin-3-yl)methanol. The product can be further purified by crystallization or column chromatography.

-

Potential Applications in Drug Discovery and Development

The unique structural features of (3-isobutylpiperidin-3-yl)methanol make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and pain management.

-

Analgesics: The piperidine nucleus is a core component of many opioid analgesics.[10] The substitution pattern at the C3 position can modulate the affinity and selectivity for different opioid receptors (μ, δ, and κ). The isobutyl and hydroxymethyl groups could be explored for their role in receptor binding and pharmacokinetic properties.

-

CNS-Active Agents: 3-Substituted piperidines are found in a variety of CNS-active drugs, including antipsychotics and antidepressants.[11] The lipophilicity imparted by the isobutyl group may enhance blood-brain barrier penetration, a critical attribute for CNS-targeted therapies.

-

Versatile Intermediate: Beyond its potential intrinsic activity, (3-isobutylpiperidin-3-yl)methanol is a valuable intermediate for the synthesis of more complex molecules. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide range of pharmacophores. The secondary amine can be functionalized to further explore the structure-activity relationship.

Safety and Handling

While specific toxicity data for (3-isobutylpiperidin-3-yl)methanol is not available, general precautions for handling piperidine derivatives should be observed. Related compounds are known to be skin and eye irritants.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

(3-Isobutylpiperidin-3-yl)methanol is a chiral, functionalized piperidine derivative with considerable potential in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is achievable through a robust and logical synthetic sequence. The presence of versatile functional groups and a chiral center makes it an attractive building block for the development of novel therapeutics targeting a range of biological pathways. This technical guide provides a solid foundation for researchers to further explore the chemistry and therapeutic potential of this promising molecule.

References

-

[(3S)-piperidin-3-yl]methanol. (n.d.). Kuujia. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Gomtsyan, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved February 6, 2026, from [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 6, 2026, from [Link]

-

Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. PMC. Retrieved February 6, 2026, from [Link]

-

Dearden, J. C. (2003). Prediction of Physicochemical Properties. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Manfroni, G., et al. (2020). Examples of biologically active 3-substituted piperidines. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Ahmad, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship. Retrieved February 6, 2026, from [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved February 6, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. You are being redirected... [hit2lead.com]

- 6. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Isobutylpiperidin-3-YL)methanol CAS number 915922-54-2

The following technical guide details the chemical profile, synthesis strategies, and medicinal chemistry applications of (3-Isobutylpiperidin-3-yl)methanol (CAS 915922-54-2).

A Gem-Disubstituted Scaffold for Conformational Control in Drug Design

Executive Summary

(3-Isobutylpiperidin-3-yl)methanol (CAS 915922-54-2) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents.[1] It belongs to the class of 3,3-disubstituted piperidines , a structural motif valued for its ability to restrict conformational flexibility via the Thorpe-Ingold effect (gem-disubstitution effect).

Unlike simple piperidines, the presence of a bulky isobutyl group adjacent to the hydroxymethyl handle creates a crowded quaternary center. This steric bulk forces substituents into specific spatial orientations, often enhancing the binding affinity of the final drug molecule to protein targets (e.g., GPCRs, aspartyl proteases) by reducing the entropic penalty of binding.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic access, and utility in high-throughput library generation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimentally determined and computationally predicted parameters essential for handling and characterization.

| Parameter | Value | Note |

| CAS Number | 915922-54-2 | Unique Identifier |

| IUPAC Name | (3-Isobutylpiperidin-3-yl)methanol | |

| Molecular Formula | C₁₀H₂₁NO | |

| Molecular Weight | 171.28 g/mol | |

| Physical State | Solid / Waxy Solid | Low melting point likely |

| LogP (Predicted) | ~1.44 | Lipophilic scaffold |

| pKa (Base) | ~9.5 (Piperidine Nitrogen) | Typical secondary amine |

| H-Bond Donors | 2 (NH, OH) | Dual functional handles |

| H-Bond Acceptors | 2 (N, O) | |

| Stereochemistry | Racemic (typically) | Chiral resolution required for specific isomers |

Structural Significance: The Gem-Disubstitution Effect

In medicinal chemistry, replacing a hydrogen atom with an alkyl group (like isobutyl) at a branching point can drastically alter the molecule's bioactivity.

Mechanism of Action (Structural)

-

Conformational Lock: The 3,3-disubstitution creates a quaternary carbon. The steric clash between the isobutyl group and the ring methylene groups restricts the "chair-flip" capability of the piperidine ring, biasing it toward a specific low-energy conformation.

-

Metabolic Stability: The quaternary center blocks metabolic oxidation at the 3-position, a common soft spot in simple piperidines (CYP450 oxidation).

-

Solubility: The hydroxymethyl group provides a polar handle to offset the lipophilicity of the isobutyl chain, maintaining a balanced LogD.

Visualization: Structural Logic

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Functional decomposition of the (3-Isobutylpiperidin-3-yl)methanol scaffold.

Synthesis Strategy

Specific industrial synthesis of CAS 915922-54-2 typically follows the Alpha-Alkylation-Reduction pathway. This route is preferred for its modularity, allowing different alkyl groups (isobutyl) to be installed.

Reaction Pathway

-

Starting Material: N-Protected Nipecotic Acid Ester (e.g., N-Boc-ethyl piperidine-3-carboxylate).

-

Step 1: Enolate Formation: Treatment with a strong, non-nucleophilic base (LDA or LiHMDS) at low temperature (-78°C) generates the enolate.

-

Step 2: Alkylation: Addition of Isobutyl Iodide introduces the steric group.

-

Step 3: Reduction: The ester is reduced to the alcohol using Lithium Aluminum Hydride (LAH) or LiBH₄.

-

Step 4: Deprotection: Removal of the N-protecting group (if required for final salt form).

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the generation of the 3,3-disubstituted piperidine scaffold.

Experimental Protocol: Reduction of Intermediate

Objective

Reduce the sterically hindered ester to a primary alcohol without affecting the N-Boc protection (if using mild conditions) or with simultaneous deprotection (if using harsh conditions). Method A (Selective Reduction) is described below.

Materials

-

Substrate: 3-Isobutyl-piperidine-3-carboxylic acid ethyl ester (1.0 eq)

-

Reagent: Lithium Borohydride (LiBH₄) (2.0 M in THF) - Safer/more selective than LAH.

-

Solvent: Anhydrous THF

-

Quench: Sat. NH₄Cl solution

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve the substrate (1.0 g, ~3.2 mmol) in anhydrous THF (15 mL). Cool to 0°C in an ice bath.

-

Addition: Dropwise add LiBH₄ solution (2.0 eq, 3.2 mL) over 10 minutes. Note: Gas evolution (H₂) will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The ester spot should disappear; a more polar alcohol spot will appear.

-

-

Quench: Cool back to 0°C. Carefully add Sat. NH₄Cl (5 mL) dropwise. Stir for 30 minutes until bubbling ceases.

-

Workup: Dilute with EtOAc (50 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 20 mL).

-

Drying: Combine organics, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil is typically pure enough (>90%) for the next step. If not, purify via flash chromatography (0-5% MeOH in DCM).

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.1 ppm) and appearance of the methylene doublet (-CH₂OH) around 3.2–3.5 ppm.

Applications in Drug Discovery[2]

This scaffold is versatile. The secondary amine allows for integration into peptide mimetics, while the alcohol can be converted into halides, ethers, or oxidized to aldehydes for reductive amination.

Key Therapeutic Areas

-

Renin Inhibitors: 3,4-disubstituted piperidines are classic transition-state mimics in renin inhibition (hypertension). The 3,3-disubstituted variant offers a rigidified alternative.

-

Chemokine Receptor Antagonists (CCR5/CCR2): The bulky isobutyl group can occupy hydrophobic pockets in GPCR transmembrane domains.

-

Fragment-Based Drug Design (FBDD): Due to its low MW (171) and high sp3 character (Fsp3), it is an ideal fragment for growing into lead compounds.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (General 3,3-Disubstitution)

-

Beak, P., & Lee, W. K. (1993). Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines. Journal of Organic Chemistry.[2] (Fundamental basis for piperidine alpha-alkylation).

-

Methods for preparing 3,3-disubstituted piperidines.[1] Patent WO2008076225. (Describes analogous routes for medicinal intermediates).

-

- Medicinal Chemistry Principles: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Explains the Thorpe-Ingold effect relevant to this scaffold).

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. 2-Azaspiro[5.5]undecane (180-48-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. {1-[(methylamino)methyl]cyclopentyl}methanol (959238-70-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 5-Amino-2,2-dimethylpentanol (13532-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. You are being redirected... [hit2lead.com]

- 6. (3-Isobutylpiperidin-3-yl)methanol,(CAS# 915922-54-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. (3-isobutylpiperidin-3-yl)methanol [biogen.es]

(3-Isobutylpiperidin-3-YL)methanol synthesis pathways

An In-depth Technical Guide to the Synthesis of (3-Isobutylpiperidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Isobutylpiperidin-3-YL)methanol is a key building block in medicinal chemistry, valued for its 3,3-disubstituted piperidine scaffold. This structure is of significant interest in the development of novel therapeutics due to its conformational rigidity and the spatial orientation it imparts to pharmacophoric groups. This guide provides a detailed exploration of robust and efficient synthetic pathways to access this valuable intermediate. We will delve into two primary, field-proven strategies, offering step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs. The synthesis of this chiral compound also presents opportunities for stereoselective approaches, which will be discussed herein.

Introduction: The Significance of the 3,3-Disubstituted Piperidine Motif

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Introducing substitution at the 3-position, particularly with two distinct functional groups, creates a chiral center and a three-dimensional architecture that can be pivotal for achieving high-affinity and selective interactions with biological targets. The isobutyl group provides a lipophilic element, while the hydroxymethyl group offers a site for hydrogen bonding or further functionalization. This combination makes (3-Isobutylpiperidin-3-YL)methanol a versatile synthon for drug discovery programs.

This guide will focus on practical and scalable synthetic routes, emphasizing the chemical principles that underpin each transformation. We will explore a strategy commencing from a pre-formed piperidine ring, which offers a more direct approach, and an alternative pathway starting from a pyridine precursor.

Pathway I: Direct Alkylation of a 3-Piperidinecarboxylate Derivative (The Recommended Pathway)

This pathway is arguably the most direct and efficient route, leveraging the α-alkylation of a commercially available 3-piperidinecarboxylic acid ester. The key to this strategy is the precise control of enolate formation and the subsequent alkylation to install the isobutyl group at the 3-position.

Conceptual Workflow

The overall transformation can be visualized as a three-stage process following the protection of the piperidine nitrogen: 1) α-alkylation to introduce the isobutyl group, 2) reduction of the ester to the primary alcohol, and 3) deprotection of the nitrogen.

Caption: Overall workflow for Pathway I.

Detailed Experimental Protocol

Step 1: N-Protection of Ethyl 3-Piperidinecarboxylate

The protection of the piperidine nitrogen is crucial to prevent its reaction as a nucleophile in subsequent steps and to improve the solubility of the intermediates in organic solvents. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the alkylation and its facile removal under acidic conditions.

-

Reagents: Ethyl 3-piperidinecarboxylate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Procedure:

-

Dissolve ethyl 3-piperidinecarboxylate (1.0 eq) in DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethyl 3-piperidinecarboxylate as an oil, which can often be used in the next step without further purification.

-

Step 2: α-Alkylation with Isobutyl Bromide

This is the key step for introducing the isobutyl group. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to deprotonate the α-carbon of the ester, forming a lithium enolate. This enolate then acts as a nucleophile, attacking the isobutyl bromide.

-

Reagents: N-Boc-ethyl 3-piperidinecarboxylate, Lithium diisopropylamide (LDA), Isobutyl bromide, Tetrahydrofuran (THF).

-

Procedure:

-

Prepare a solution of LDA (1.5 eq) in dry THF under an inert atmosphere (N₂ or Ar).

-

Cool the LDA solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of N-Boc-ethyl 3-piperidinecarboxylate (1.0 eq) in dry THF dropwise to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-ethyl 3-isobutyl-3-piperidinecarboxylate.

-

Step 3: Reduction of the Ester to a Primary Alcohol

A powerful reducing agent is required to convert the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation.

-

Reagents: N-Boc-ethyl 3-isobutyl-3-piperidinecarboxylate, Lithium aluminum hydride (LiAlH₄), Diethyl ether or THF.

-

Procedure:

-

Under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in dry diethyl ether or THF.

-

Cool the suspension to 0 °C.

-

Add a solution of N-Boc-ethyl 3-isobutyl-3-piperidinecarboxylate (1.0 eq) in the same dry solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-(3-Isobutylpiperidin-3-YL)methanol.

-

Step 4: N-Deprotection

The final step is the removal of the Boc protecting group, which is readily achieved under acidic conditions.

-

Reagents: N-Boc-(3-Isobutylpiperidin-3-YL)methanol, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc protected alcohol (1.0 eq) in DCM.

-

Add TFA (10-20 eq) and stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 6M NaOH) to a pH > 12.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield (3-Isobutylpiperidin-3-YL)methanol. Further purification can be achieved by distillation or crystallization of a salt form.

-

Pathway II: Synthesis from a Pyridine Precursor

An alternative strategy involves the construction of the substituted piperidine ring from a correspondingly substituted pyridine. This approach can be advantageous if the starting pyridine is readily available or if a different substitution pattern is desired. A plausible route starts from 3-pyridinecarboxylic acid.

Conceptual Workflow

This pathway involves the initial hydrogenation of the pyridine ring, followed by functional group manipulations to introduce the isobutyl group and then form the hydroxymethyl group.

Caption: Overall workflow for Pathway II.

Key Considerations for Pathway II

-

Hydrogenation: The catalytic hydrogenation of 3-pyridinecarboxylic acid to 3-piperidinecarboxylic acid is a well-established process, often carried out using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure.[2]

-

Subsequent Steps: Once 3-piperidinecarboxylic acid is obtained, the subsequent steps of esterification, N-protection, α-alkylation, reduction, and deprotection would follow a similar logic to that described in Pathway I.[3][4]

Stereoselective Synthesis

(3-Isobutylpiperidin-3-YL)methanol possesses a chiral center at the 3-position. For applications in drug development, it is often necessary to synthesize single enantiomers. This can be achieved through several strategies:

-

Chiral Resolution: The racemic final product or a suitable intermediate can be resolved using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, a method for resolving 3-hydroxypiperidine using D-pyroglutamic acid has been reported.

-

Asymmetric Synthesis: An asymmetric alkylation of the N-protected 3-piperidinecarboxylate could be employed using a chiral auxiliary or a chiral ligand to induce stereoselectivity.

-

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid, can provide a route to a single enantiomer of the target molecule. For example, L-glutamic acid has been used to synthesize enantiomerically pure 3-aminopiperidine derivatives.

Data Summary

| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| I | Ethyl 3-piperidinecarboxylate | N-Boc-ethyl 3-piperidinecarboxylate, N-Boc-ethyl 3-isobutyl-3-piperidinecarboxylate | α-Alkylation, Ester Reduction | More direct, potentially higher overall yield. | Requires handling of strong bases like LDA. |

| II | 3-Pyridinecarboxylic Acid | 3-Piperidinecarboxylic Acid | Catalytic Hydrogenation, α-Alkylation | Readily available starting material. | Longer reaction sequence. |

Conclusion

The synthesis of (3-Isobutylpiperidin-3-YL)methanol can be effectively achieved through multiple synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, scalability requirements, and the need for stereochemical control. The direct alkylation of a 3-piperidinecarboxylate derivative (Pathway I) represents a robust and efficient strategy. For enantiomerically pure material, chiral resolution or asymmetric synthesis approaches should be considered. This guide provides a solid foundation for researchers to embark on the synthesis of this valuable building block for the advancement of drug discovery and development.

References

- CN105439939A - Synthetic method of (S)

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

-

The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (URL: [Link])

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P

-

Ester synthesis by O-alkylation - Organic Chemistry Portal. (URL: [Link])

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P

-

Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS - Technical Disclosure Commons. (URL: [Link])

Sources

- 1. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 2. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 3. Ester synthesis by O-alkylation [organic-chemistry.org]

- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Chiral Piperidine Derivatives as Strategic Building Blocks in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

The Piperidine Scaffold: An Enduring Motif of High Consequence in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products.[1][2] Its prevalence is not accidental; the piperidine scaffold offers a unique combination of properties that make it a privileged structure in drug design.[2] Its sp³-hybridized carbon framework provides a three-dimensional geometry that allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[3] Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, influencing solubility, membrane permeability, and target engagement.[2]

The introduction of chirality to the piperidine ring multiplies its potential, allowing for exquisitely selective interactions with chiral biological macromolecules like enzymes and receptors. This stereochemical control is paramount, as different enantiomers of a drug can exhibit vastly different potency, selectivity, and even safety profiles. Consequently, the ability to synthesize enantiomerically pure piperidine derivatives is a cornerstone of modern medicinal chemistry.[4] This guide provides an in-depth exploration of the synthesis, application, and analysis of these critical building blocks.

Strategic Pathways to Enantiopure Piperidines: A Methodological Overview

The efficient construction of chiral piperidines is a central challenge that has spurred significant innovation in synthetic organic chemistry. The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, scale, cost, and the availability of starting materials. Broadly, these strategies can be categorized into three main approaches: asymmetric hydrogenation, chiral resolution, and other asymmetric transformations.

dot graph "Synthetic_Strategies" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_approaches" { label="Synthetic Approaches to Chiral Piperidines"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

} } /dot

Caption: High-level overview of major synthetic routes to chiral piperidines.

Catalytic Asymmetric Hydrogenation: The Modern Mainstay

The most direct and atom-economical route to chiral piperidines is the asymmetric hydrogenation of readily available pyridine or tetrahydropyridine precursors.[5] This approach leverages chiral transition-metal catalysts (typically based on Iridium, Rhodium, or Ruthenium) to deliver hydrogen across the double bonds of the ring with high facial selectivity.[5][6]

-

Causality Behind Catalyst Choice: The success of this method hinges on the design of the chiral ligand coordinated to the metal center. Ligands like BINAP, Segphos, and various phosphino-oxazolines create a chiral environment around the metal, forcing the substrate to bind in a specific orientation before hydrogenation occurs.[7][8] For instance, Iridium-based catalysts have shown remarkable functional group tolerance, allowing for the reduction of pyridines without affecting sensitive groups like nitro or bromo moieties, a significant advantage in complex molecule synthesis. Ruthenium-DTBM-segphos systems are highly efficient for a range of substituted alkenes adjacent to a pyridine ring.[7]

-

Substrate Activation: A key challenge is overcoming the aromatic stability of the pyridine ring.[5] To facilitate hydrogenation, the ring is often "activated" by N-acylation or by forming pyridinium salts, which makes the ring more electron-deficient and susceptible to reduction.[9]

Chiral Resolution: The Classical Approach

Before the widespread availability of asymmetric catalysts, chiral resolution was the primary method for obtaining single enantiomers. This technique involves the separation of a racemic mixture of a piperidine derivative.

-

Diastereomeric Salt Formation: The most common method involves reacting the racemic piperidine (a base) with a single enantiomer of a chiral acid (the resolving agent), such as tartaric acid or camphorsulfonic acid.[10][11] This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[12] The desired diastereomeric salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure piperidine.[10]

-

Kinetic Resolution: This technique uses a chiral catalyst or enzyme to selectively react with one enantiomer of the racemate at a faster rate than the other.[13] For example, enantioselective acylation can be used to convert one enantiomer into an amide, leaving the other, unreacted enantiomer in high enantiomeric excess.[13] While effective, a major drawback of any resolution is that the theoretical maximum yield for the desired enantiomer is only 50%.

Other Asymmetric Transformations

A diverse array of other powerful asymmetric reactions have been developed to construct the chiral piperidine core.

-

Cycloadditions: Asymmetric [4+2] annulations (Diels-Alder type reactions) between imines and allenes, catalyzed by chiral phosphines, can furnish highly functionalized piperidines with excellent stereocontrol.[14]

-

Radical-Mediated C-H Functionalization: Innovative methods now allow for the formation of the piperidine ring from simple linear amines.[15] These reactions use a copper catalyst to mediate a radical relay mechanism, replacing a specific C-H bond with a new C-C bond to form the ring with high positional and stereochemical control.[15]

-

Biocatalysis: The use of enzymes, such as amine oxidases and ene-reductases, offers a green and highly selective alternative for producing chiral piperidines.[16] These chemo-enzymatic cascades can convert activated pyridines into stereo-defined piperidines under mild, aqueous conditions, as demonstrated in the synthesis of key intermediates for the anticancer drug Niraparib.[16]

Applications in Drug Development: Case Studies

The strategic incorporation of chiral piperidine building blocks is a recurring theme in the structure of many blockbuster drugs. The specific substitution pattern and stereochemistry of the piperidine ring are often crucial for the drug's efficacy and safety.

| Drug (Brand Name) | Therapeutic Area | Role of the Chiral Piperidine Moiety |

| Methylphenidate (Ritalin) | ADHD, Narcolepsy | The d-threo isomer is the pharmacologically active component, responsible for inhibiting dopamine and norepinephrine reuptake.[17][18] |

| Solifenacin (Vesicare) | Overactive Bladder | The (R)-quinuclidinol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline moieties are key for its muscarinic receptor antagonism.[19][20] |

| Niraparib (Zejula) | Ovarian Cancer | The chiral 3-substituted piperidine is a critical component of this PARP inhibitor.[15][21] |

| Paliperidone (Invega) | Schizophrenia | This second-generation antipsychotic features a complex piperidine-containing scaffold essential for its dopamine D2 and serotonin 5-HT2A receptor antagonism.[22] |

Incorporating a chiral piperidine can profoundly influence a molecule's properties by modulating physicochemical characteristics, enhancing biological activity and selectivity, improving pharmacokinetic profiles (ADME), and reducing off-target effects like cardiac hERG toxicity.[4][23]

Quality Control: Ensuring Stereochemical Integrity

The synthesis of a chiral piperidine is incomplete without rigorous verification of its stereochemical purity. Several analytical techniques are indispensable for this purpose.

dot graph "QC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_qc" { label="Stereochemical Analysis Workflow"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} } /dot

Caption: A typical workflow for verifying the stereochemical purity of a chiral piperidine.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The technique uses a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times. The relative area of the two peaks in the chromatogram provides a precise quantification of the ee.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent or a chiral shift reagent can induce diastereomeric interactions. This causes the corresponding signals for each enantiomer to appear at slightly different chemical shifts, allowing for their differentiation and quantification.

-

Optical Rotation: A classic technique that measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. While it confirms that a sample is chiral and can distinguish between the (+) and (-) enantiomers, it is not reliable for accurately determining enantiomeric excess on its own. It is primarily used to confirm that the correct enantiomer has been synthesized by comparing the measured rotation to a literature value.

Experimental Protocol: Asymmetric Synthesis of a Key Intermediate for Methylphenidate

This section details a representative protocol for the asymmetric hydrogenation of a pyridine derivative, a key step in modern syntheses of drugs like Methylphenidate.[24][25]

Objective: To synthesize enantiomerically enriched (R)-methyl 2-phenyl-2-(piperidin-2-yl)acetate via asymmetric hydrogenation of methyl 2-phenyl-2-(pyridin-2-yl)acetate.

Materials:

-

Methyl 2-phenyl-2-(pyridin-2-yl)acetate

-

[Rh(COD)2]BF4 (Rhodium catalyst precursor)

-

(R)-BINAP (Chiral ligand)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Palladium on Carbon (Pd/C, 10%)

-

High-pressure autoclave reactor equipped with a magnetic stir bar

Step-by-Step Methodology:

-

Catalyst Preparation (In-situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and (R)-BINAP (1.1 mol%). Degassed methanol is added, and the mixture is stirred for 30 minutes to form the active chiral catalyst.

-

Hydrogenation Reaction: The substrate, methyl 2-phenyl-2-(pyridin-2-yl)acetate (1 equivalent), is dissolved in degassed methanol in a separate flask and transferred via cannula to the autoclave. The pre-formed catalyst solution is then transferred to the autoclave.

-

Pressurization: The autoclave is sealed, removed from the glovebox, purged several times with nitrogen, and then with hydrogen gas. The reactor is then pressurized with hydrogen gas to 15 Kg/cm².[24]

-

Reaction Execution: The reaction mixture is heated to 45-50°C and stirred vigorously for 15-18 hours.[24] Reaction progress is monitored by taking aliquots and analyzing via TLC or HPLC.

-

Work-up and Isolation: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched piperidine derivative.

-

Stereochemical Analysis: The enantiomeric excess of the purified product is determined by chiral HPLC analysis. The absolute configuration is confirmed by comparison of its optical rotation with literature values.

Self-Validation: The protocol's integrity is maintained by the final analytical step. The chiral HPLC analysis provides a definitive, quantitative measure of the synthesis's success in achieving high enantioselectivity. An ee of >95% is typically considered excellent for such transformations.

Future Outlook

The field of chiral piperidine synthesis continues to evolve. Emerging trends include the development of more robust and economical catalysts based on earth-abundant metals, the application of flow chemistry to improve safety and scalability, and the discovery of novel enzymes with broader substrate scopes.[26] As our understanding of asymmetric catalysis deepens, the ability to construct ever-more complex and precisely functionalized chiral piperidines will continue to expand, providing medicinal chemists with an increasingly powerful toolkit to address pressing therapeutic challenges.

References

- Vertex AI Search. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- Zhang, P. et al. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC.

-

Obydennov, D. L. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. Available at: [Link]

- Nogrady, T. & Weaver, D. F. (2005). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.

- PharmaBlock. Spirocyclic Piperidines in Drug Discovery.

-

Reddemma, M. et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available at: [Link]

-

Arienzo, R. et al. (1998). Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Tetrahedron: Asymmetry, 9(13), 2201-2205. Available at: [Link]

- Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.

-

Rowles, H. T. et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16048-16058. Available at: [Link]

-

Rovis, T. et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available at: [Link]

- Google Patents. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride.

-

Genov, G. R. et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis, 12(3), 1642-1653. Available at: [Link]

-

Chen, Q.-S. et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

- Google Patents. US20080242697A1 - Process for the synthesis of solifenacin.

- Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

Trost, B. M. & Stambuli, J. P. (2003). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 125(40), 12211-12220. Available at: [Link]

-

Janecka, A. et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113589. Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

-

Wang, D. & Zhou, Y.-G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(5), 991-1008. Available at: [Link]

-

Kunz, H. et al. (2004). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available at: [Link]

- Reddy, M. S. et al. (2016). An Improved Process for the Preparation of Highly Pure Solifenacin Succinate via Resolution through Diastereomeric Crystallisation.

-

Smith, S. W. & Fu, G. C. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]

-

Dong, V. M. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14217-14223. Available at: [Link]

-

Chemistry at Illinois. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Available at: [Link]

- Chida, N. & Ohtsuka, T. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 118(4), 143-158.

-

Liu, W.-B. et al. (2019). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 141(38), 15008-15013. Available at: [Link]

- Google Patents. EP2305676A1 - Synthesis of solifenacin monosuccinate.

-

Google Patents. EP2051963B1 - PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. Available at: [Link]

-

Baviskar, A. T. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1375. Available at: [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

- O'Brien, P. (2009).

-

ResearchGate. Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. Available at: [Link]

-

WIPO Patentscope. WO/2011/086003 PROCESS FOR THE PREPARATION OF SOLIFENACIN AND SOLIFENACIN SUCCINATE. Available at: [Link]

-

Coldham, I. et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3215-3219. Available at: [Link]

-

Wikipedia. Methylphenidate. Available at: [Link]

-

Clayden, J. et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Available at: [Link]

- NIH.

- Google Patents. CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.

-

ACS Publications. A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues. Available at: [Link]

-

myExperiment. Enantioselective method of synthesizing methylphenidate and derivatives. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent - Google Patents [patents.google.com]

- 13. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylphenidate - Wikipedia [en.wikipedia.org]

- 18. myexperiment.org [myexperiment.org]

- 19. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 20. EP2305676A1 - Synthesis of solifenacin monosuccinate - Google Patents [patents.google.com]

- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 22. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Ritalin synthesis - chemicalbook [chemicalbook.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

Introduction: The Piperidine Scaffold's Strategic Value

<Technical Guide: Physicochemical Properties of Piperidine Scaffolds in Drug Discovery

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine ring, a saturated six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, present in a vast array of approved drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties that render it a "privileged scaffold."[3] This guide provides an in-depth exploration of these properties, including pKa, lipophilicity, conformational behavior, and metabolic stability. By understanding the causality behind these characteristics, researchers can strategically leverage the piperidine motif to optimize drug candidates for enhanced efficacy, selectivity, and pharmacokinetic profiles.

The piperidine motif is a versatile building block in drug design, offering a three-dimensional structure that can effectively orient substituents to interact with biological targets.[4] Its utility goes beyond that of a simple linker; the inherent physicochemical properties of the ring itself are critical for modulating a compound's overall drug-like characteristics.[5] Introducing a piperidine scaffold can enhance solubility, modulate lipophilicity, improve metabolic stability, and provide a handle for optimizing pharmacokinetics (ADME properties), often with reduced toxicity.[3] This guide will dissect the core physicochemical pillars that define the piperidine scaffold and provide actionable insights for its application in drug development.

Fundamental Physicochemical Properties

Basicity and pKa: The Ionization Game

The nitrogen atom within the piperidine ring confers basicity, a property of paramount importance for drug action. The pKa of the conjugate acid of piperidine is approximately 11.22, indicating it is significantly protonated at physiological pH (7.4).[6][7] This ionization state is crucial for:

-

Aqueous Solubility: The formation of a charged ammonium species enhances solubility in the aqueous environments of the gut and blood plasma.

-

Target Engagement: The protonated nitrogen can form strong ionic bonds or hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) in a target's binding pocket.

-

Membrane Permeability: While crucial for solubility, excessive ionization can hinder a drug's ability to cross lipidic cell membranes, a key step for reaching intracellular targets.[8]

The basicity of the piperidine nitrogen is not fixed; it can be fine-tuned by the introduction of substituents.[9] This provides a powerful tool for lead optimization.

-

Electron-Withdrawing Groups (EWGs): Substituents like fluorine or carbonyl groups near the nitrogen atom decrease electron density, thereby lowering the pKa (making it less basic).

-

Electron-Donating Groups (EDGs): Alkyl groups, for example, increase electron density on the nitrogen, slightly increasing the pKa (making it more basic).

-

Steric Hindrance: Bulky groups near the nitrogen can hinder its ability to be solvated or to accept a proton, which can also lower its basicity.[10]

Table 1: Influence of Substitution on Piperidine pKa

| Compound | Substituent | Approximate pKa | Effect on Basicity |

|---|---|---|---|

| Piperidine | None | 11.22 | Reference |

| 4-Fluoropiperidine | 4-Fluoro (EWG) | ~10.5 | Decreased |

| 2-Methylpiperidine | 2-Methyl (EDG) | ~11.25 | Slightly Increased |

| N-Methylpiperidine | N-Methyl (EDG) | ~10.4 | Decreased (Steric/Electronic) |

Note: pKa values are approximate and can vary based on experimental conditions.

Lipophilicity (LogP & LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's ADME profile. It is commonly expressed as LogP (the partition coefficient of the neutral species between octanol and water) or LogD (the distribution coefficient at a specific pH, which accounts for all ionic and neutral species).

The piperidine ring itself possesses a blend of hydrophilic (the nitrogen atom) and lipophilic (the hydrocarbon backbone) character.[11] This balance can be strategically shifted:

-

Increasing Lipophilicity: Adding non-polar substituents (e.g., alkyl, aryl groups) increases LogP/D, which can enhance membrane permeability and binding to hydrophobic pockets. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[12]

-

Decreasing Lipophilicity: Introducing polar functional groups (e.g., hydroxyl, carboxyl groups) or additional heteroatoms can decrease LogP/D, improving aqueous solubility.[12][13]

For ionizable molecules like piperidines, LogD is a more physiologically relevant descriptor than LogP.[14] As pH decreases, the piperidine becomes more protonated, leading to a lower LogD value and higher aqueous solubility. A medicinal chemist must balance the LogP of the neutral form (for membrane crossing) with the LogD at physiological pH (for solubility and transport).

Conformational Analysis: The Power of 3D Shape

Unlike flat aromatic rings, the piperidine ring is conformationally flexible, preferring a low-energy "chair" conformation similar to cyclohexane.[7] This three-dimensional structure is fundamental to its role in drug design.

In a chair conformation, substituents can occupy two distinct positions:

-

Axial: Perpendicular to the plane of the ring.

-

Equatorial: In the approximate plane of the ring.

Generally, the equatorial position is more sterically favored for substituents to avoid unfavorable 1,3-diaxial interactions with hydrogen atoms on the same side of the ring. For the N-H bond in piperidine itself, the equatorial conformation is more stable in the gas phase and nonpolar solvents, though the axial conformer can be favored in polar solvents.[7]

The two chair conformers can interconvert rapidly through a process called ring inversion.[7] However, the energetic preference for one conformation can have profound implications for biological activity. A drug's active conformation may require a specific substituent to be in the higher-energy axial position to fit optimally into a binding pocket. Medicinal chemists can "lock" a desired conformation or influence the conformational equilibrium by introducing bulky groups or additional ring systems.[15]

Diagram 1: Piperidine Chair Conformations This diagram illustrates the two primary chair conformations of a substituted piperidine, showing the interconversion between axial and equatorial substituent positions.

Caption: Interconversion of equatorial and axial conformers.

Metabolic Stability

The piperidine ring is relatively stable to metabolic degradation, but it is not inert.[3] Understanding its metabolic fate is crucial for designing drugs with appropriate half-lives and avoiding the formation of toxic metabolites. The primary sites of metabolism are typically adjacent to the nitrogen atom.

Common metabolic pathways include:

-

N-dealkylation: If the nitrogen is substituted (a tertiary amine), removal of the N-substituent is a common pathway mediated by Cytochrome P450 (CYP) enzymes.[16]

-

Ring Oxidation (α-carbon oxidation): CYP enzymes can hydroxylate the carbon atoms adjacent to the nitrogen, leading to the formation of a carbinolamine intermediate which can then open the ring.

-

N-oxidation: Formation of an N-oxide is another possible metabolic route.

Strategies to enhance metabolic stability often involve "metabolic blocking." This can be achieved by:

-

Introducing substituents: Placing groups (e.g., methyl, fluoro) on the carbon atoms adjacent to the nitrogen can sterically hinder the approach of metabolic enzymes.[15]

-

Using bioisosteres: Replacing the piperidine with a more rigid or less metabolically susceptible scaffold, such as a spirocyclic system, can improve stability.[3]

Diagram 2: Common Metabolic Pathways of a Piperidine Scaffold This diagram outlines the primary enzymatic reactions involved in the metabolism of a generic N-substituted piperidine ring.

Caption: Key metabolic routes for piperidine-containing drugs.

Experimental Protocols for Property Determination

Accurate experimental determination of physicochemical properties is the gold standard for validating in silico predictions and guiding drug design.

Protocol: Potentiometric Titration for pKa Determination

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the pKa.[17]

Methodology:

-

Preparation: A precise amount of the piperidine-containing compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution must be free of carbonate.[17]

-

Titration: A calibrated pH electrode is placed in the solution. A standardized acid (e.g., HCl) is added in small, precise increments using an automated titrator.

-

Data Acquisition: The pH is recorded after each addition of titrant, generating a titration curve (pH vs. volume of titrant).

-

Analysis: The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the point where 50% of the piperidine is protonated.[18]

Protocol: Shake-Flask Method for LogP/D Determination

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[19][20]

Methodology:

-

System Preparation: Equal volumes of n-octanol (pre-saturated with aqueous buffer) and aqueous buffer (pre-saturated with n-octanol) are combined in a separation funnel or vial. For LogD, a buffer of the desired pH (e.g., 7.4) is used.

-

Compound Addition: A known amount of the test compound is added to the biphasic system.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand or is centrifuged to achieve complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, typically HPLC-UV or LC-MS/MS.

-

Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol: Liver Microsomal Stability Assay

This in vitro assay assesses the rate of metabolic degradation of a compound by liver enzymes, providing an estimate of its intrinsic clearance.[21]

Methodology:

-

Reagent Preparation: A reaction mixture is prepared containing liver microsomes (human, rat, etc.) in a phosphate buffer.[22]

-

Incubation: The test compound is added to the microsome mixture and pre-incubated at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[22][23]

-

Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile.[21]

-

Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[22]

Diagram 3: Workflow for Microsomal Stability Assay This flowchart details the sequential steps involved in performing an in vitro liver microsomal stability assay.

Caption: Standard workflow for assessing metabolic stability.

Conclusion

The physicochemical properties of the piperidine scaffold are a complex interplay of basicity, lipophilicity, and three-dimensional conformation. Its basic nitrogen atom is key for aqueous solubility and target binding, but its pKa must be carefully modulated to ensure adequate membrane permeability. The ring's conformational flexibility allows for precise spatial positioning of substituents, a critical factor for optimizing potency and selectivity. Finally, while relatively robust, the scaffold's metabolic liabilities must be understood and addressed to achieve a desirable pharmacokinetic profile. A thorough understanding and strategic manipulation of these properties are essential for any researcher aiming to successfully employ the piperidine motif in the design of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

-

Czarnota, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Pennington, L. D., & Moustakas, D. T. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Drug Discovery Today. [Link]

-